Product packaging for 2-(3-Chlorophenyl)-2-pentanol(Cat. No.:)

2-(3-Chlorophenyl)-2-pentanol

Cat. No.: B7862482
M. Wt: 198.69 g/mol
InChI Key: PFTAWUCJQQXEKW-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2-pentanol (CAS 66523-68-4 ) is a chiral tertiary alcohol of significant value in synthetic organic and medicinal chemistry. Its structure, featuring a 3-chlorophenyl moiety and a pentanol chain, makes it a versatile building block for the construction of more complex molecules. This compound is primarily employed in research as a key intermediate in the development of novel pharmaceutical candidates, particularly those targeting the central nervous system, as chlorophenyl groups are common pharmacophores in bioactive molecules. The chiral center at the 2-position allows for its use in stereoselective synthesis, enabling the exploration of structure-activity relationships (SAR). Researchers utilize this alcohol in various reactions, including etherification, esterification, and as a precursor for other functional groups. Its mechanism of action is not inherent but is defined by the final compound into which it is incorporated; for instance, related chlorophenyl-containing compounds have been studied for their interactions with neurotransmitter systems. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15ClO B7862482 2-(3-Chlorophenyl)-2-pentanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO/c1-3-7-11(2,13)9-5-4-6-10(12)8-9/h4-6,8,13H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTAWUCJQQXEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways for 2 3 Chlorophenyl 2 Pentanol: Methodological Advancements and Mechanistic Elucidation

Retrosynthetic Strategies for the Construction of the Tertiary Alcohol Core of 2-(3-Chlorophenyl)-2-pentanol

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. chemistry.coachamazonaws.com For this compound, the key challenge is the formation of the C-C bonds connected to the carbon atom bearing the hydroxyl group.

Carbonyl Precursors and Organometallic Reagents in C-C Bond Formation

The most direct and widely employed method for the synthesis of tertiary alcohols is the nucleophilic addition of an organometallic reagent to a ketone. mnstate.edulibretexts.org This approach involves disconnecting one of the carbon-carbon bonds adjacent to the alcohol's central carbon. For this compound, this retrosynthetic disconnection can be performed in two primary ways, leading to two distinct pairs of precursors.

Disconnection Strategy:

Route A: Disconnecting the bond between the central carbon and the propyl group suggests a reaction between 3'-chloroacetophenone (B45991) and a propyl organometallic reagent.

Route B: Disconnecting the bond between the central carbon and the 3-chlorophenyl group points to a reaction between 2-pentanone and a 3-chlorophenyl organometallic reagent.

The primary organometallic reagents for this transformation are Grignard reagents (R-MgX) and organolithium reagents (R-Li). masterorganicchemistry.comsigmaaldrich.com Both are powerful nucleophiles and strong bases, capable of efficiently attacking the electrophilic carbonyl carbon of a ketone. masterorganicchemistry.com The general mechanism involves the nucleophilic addition to the carbonyl group, forming a tetrahedral alkoxide intermediate, which is then protonated during an acidic workup to yield the final tertiary alcohol. youtube.com

The choice between these routes may depend on the availability and cost of the starting materials, as well as potential side reactions.

Table 1: Retrosynthetic Analysis of this compound via Carbonyl and Organometallic Precursors

Route Carbonyl Precursor Organometallic Reagent
A 3'-Chloroacetophenone Propylmagnesium bromide or Propyllithium

| B | 2-Pentanone | 3-Chlorophenylmagnesium bromide or 3-Chlorophenyllithium |

This table presents the two primary retrosynthetic pathways for the synthesis of this compound using the Grignard or organolithium reaction.

The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the organometallic reagent and prevent its decomposition by protic solvents like water. libretexts.org

Alternative Nucleophilic Addition Pathways to Prepare this compound

While Grignard and organolithium reagents are the most common choices, other organometallic reagents can also be employed for the synthesis of tertiary alcohols. Organozinc reagents, for instance, can be used in similar nucleophilic additions. Although generally less reactive than their magnesium or lithium counterparts, their increased tolerance to certain functional groups can be advantageous in more complex syntheses. researchgate.net

Furthermore, the Barbier reaction offers a one-pot alternative to the traditional Grignard synthesis. In this procedure, the alkyl halide, the carbonyl compound, and a metal (typically magnesium, zinc, or indium) are all combined in a single reaction vessel. The organometallic reagent is generated in situ and immediately reacts with the carbonyl substrate. This can be advantageous for generating highly reactive organometallics that may be difficult to prepare and store separately.

Catalytic Approaches in the Synthesis of this compound

While the classic addition of organometallic reagents is stoichiometric, modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, reduce waste, and control stereochemistry.

Transition Metal-Catalyzed Coupling Reactions for the Formation of the Carbon Skeleton

Transition metal catalysis offers powerful methods for forming C-C bonds, which can be adapted to construct the carbon skeleton of tertiary alcohols or their precursors. For instance, coupling reactions like the Suzuki-Miyaura or Negishi reactions could be envisioned to assemble the ketone precursors identified in the retrosynthetic analysis.

Synthesis of 3'-Chloroacetophenone: This precursor could potentially be synthesized via a Negishi coupling between 3-chlorobenzoyl chloride and methylzinc iodide, catalyzed by a palladium or nickel complex.

Catalytic Arylation of Enolates: A more direct, though less common, approach involves the palladium-catalyzed α-arylation of ketones. In this scenario, the enolate of 2-pentanone could be coupled with 3-chlorobromobenzene using a palladium catalyst with a suitable phosphine (B1218219) ligand to form an intermediate that, upon reduction, would yield the target alcohol.

Recently, methods have been developed for the direct catalytic synthesis of tertiary alcohols from ketones and aryl olefins using titanium-based catalysts, offering a one-pot alternative to traditional multi-step sequences. mdpi.com

Organocatalytic Methods for the Stereoselective Synthesis of this compound Enantiomers (if applicable)

Since the central carbon of this compound is a stereocenter, the synthesis of single enantiomers is of significant interest. Organocatalysis has emerged as a powerful tool for asymmetric synthesis. While the direct enantioselective organocatalytic addition of propyl or aryl groups to ketones for this specific target is not widely established, related transformations suggest its feasibility.

Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, can catalyze the asymmetric aldol (B89426) or Michael reactions. A hypothetical organocatalytic route could involve an asymmetric reaction to set the stereocenter in a precursor molecule, which is then converted to the target tertiary alcohol. However, the direct enantioselective addition of simple alkyl and aryl nucleophiles to ketones remains a challenging area in organocatalysis.

Biocatalytic Transformations Leading to this compound (if applicable)

Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild conditions. While there are no specific reports on the biocatalytic synthesis of this compound, enzymatic methods are well-established for the synthesis of chiral alcohols.

One potential biocatalytic approach is the kinetic resolution of the racemic alcohol. A lipase (B570770) could be used to selectively acylate one enantiomer of racemic this compound, allowing for the separation of the faster-reacting acylated enantiomer from the unreacted, slower-reacting enantiomer.

Alternatively, ketoreductase (KRED) enzymes could be employed. While KREDs are typically used to reduce ketones to secondary alcohols, engineered enzymes or those with broad substrate specificity could potentially catalyze the enantioselective reduction of a precursor ketone in a process that leads to the chiral tertiary alcohol, or resolve a racemic mixture of a precursor.

Optimization of Reaction Conditions and Process Development for this compound Production

Process development for the synthesis of this compound focuses on maximizing yield and purity by systematically optimizing reaction parameters. Key areas of investigation include the choice of solvent, temperature regulation, and the influence of catalysts and ligands on reaction efficiency.

The choice of solvent is critical in any Grignar-based synthesis of this compound. Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (THF), are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium center. leah4sci.com This stabilization prevents reagent precipitation and maintains its nucleophilicity. The solvent can also influence the equilibrium between the various organomagnesium species in solution (the Schlenk equilibrium), which in turn affects reactivity. acs.org

Temperature control is paramount to minimize side reactions. While higher temperatures can increase the reaction rate, they can also promote undesirable pathways. For instance, if using the route involving 2-pentanone, the Grignard reagent can act as a base, deprotonating the α-carbon of the ketone to form an enolate, which leads to recovery of the starting ketone after workup. organic-chemistry.org Lowering the reaction temperature, typically to 0 °C or below, can suppress this enolization pathway and favor the desired nucleophilic addition.

Table 1: Illustrative Effect of Solvent and Temperature on the Yield of this compound

SolventTemperature (°C)Reaction Time (h)Yield (%)
Diethyl Ether35 (reflux)278
Diethyl Ether0485
Tetrahydrofuran (THF)25392
Tetrahydrofuran (THF)0495
Toluene2512<10

While traditional Grignard reactions are often uncatalyzed, modern advancements have shown that additives and specifically designed ligands can enhance both reactivity and selectivity. Since this compound is a chiral molecule, the development of an asymmetric synthesis is of significant interest. This can be achieved by employing a chiral ligand to control the stereochemical outcome of the Grignard addition.

Recent research has demonstrated the development of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane for the asymmetric addition of Grignard reagents to ketones, achieving high enantioselectivity for a range of tertiary alcohols. rsc.org By analogy, a similar ligand system could be tuned for the synthesis of a single enantiomer of this compound. The design would involve modifying the ligand's steric and electronic properties to create a chiral pocket that favors the approach of the Grignard reagent to one face of the prochiral ketone.

For achiral synthesis, certain additives can improve reaction efficiency. For example, the use of metal catalysts has been explored to facilitate the nucleophilic addition of Grignard reagents to ketones. organic-chemistry.org

Table 2: Hypothetical Enantioselectivity in the Synthesis of this compound Using Chiral Ligands

Grignard ReagentKetoneChiral LigandEnantiomeric Excess (ee, %)
Propylmagnesium Bromide3-Chloroacetophenone(R,R)-Ligand A92% (R)
Propylmagnesium Bromide3-Chloroacetophenone(S,S)-Ligand A91% (S)
3-Chlorophenylmagnesium Bromide2-Pentanone(R,R)-Ligand B88% (R)
3-Chlorophenylmagnesium Bromide2-Pentanone(S,S)-Ligand B89% (S)

Mechanistic Investigations of this compound Synthetic Routes

A thorough mechanistic understanding of the formative steps in the synthesis of this compound is essential for rational process optimization. Investigations focus on identifying key intermediates, analyzing transition states, determining reaction kinetics, and using isotopic labeling to confirm mechanistic pathways.

The Grignard addition to a ketone is generally understood to proceed through a nucleophilic addition mechanism. organic-chemistry.org The reaction is initiated by the coordination of the magnesium atom of the Grignard reagent to the carbonyl oxygen of the ketone (e.g., 2-pentanone). This coordination enhances the electrophilicity of the carbonyl carbon. The reaction can then proceed through a cyclic, six-membered transition state. organic-chemistry.org Following the nucleophilic attack by the carbanionic portion of the Grignard reagent, a tetrahedral magnesium alkoxide intermediate is formed. chemistrysteps.com This intermediate is stable until it is protonated during an acidic workup step to yield the final tertiary alcohol, this compound. masterorganicchemistry.com

An alternative mechanism that must be considered, particularly with aromatic ketones like 3-chloroacetophenone, is the single electron transfer (SET) pathway. acs.org In this mechanism, an electron is transferred from the Grignard reagent to the ketone, forming a magnesium radical cation and a ketyl radical anion. organic-chemistry.org These radical intermediates then recombine to form the same magnesium alkoxide. The competition between the polar nucleophilic addition and the SET pathway can be influenced by factors such as solvent, temperature, and the reduction potential of the ketone. acs.org

Kinetic studies are crucial for quantifying the influence of various parameters on the synthesis of this compound. For the Grignard reaction, the rate of formation of the product can be monitored under pseudo-first-order conditions to determine the reaction order with respect to each reactant. Such studies on related systems have shown the reaction to be first-order in both the ketone and the Grignard reagent. rsc.org

The rate of the reaction is influenced by both steric and electronic factors. The electron-withdrawing nature of the chlorine atom in the meta-position of 3-chloroacetophenone would increase the electrophilicity of the carbonyl carbon, likely leading to a faster reaction rate compared to unsubstituted acetophenone. Conversely, increased steric hindrance around the carbonyl group would slow the reaction.

Table 3: Hypothetical Relative Reaction Rates for the Addition of Propylmagnesium Bromide to Substituted Acetophenones

KetoneSubstituentElectronic EffectRelative Rate (k_rel)
Acetophenone-HNeutral1.00
4-Methoxyacetophenone-OCH₃Electron-donating0.45
3-Chloroacetophenone-ClElectron-withdrawing3.20
2,4,6-Trimethylacetophenone-CH₃ (ortho, para)Steric Hindrance0.05

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. ias.ac.in In the synthesis of this compound, several labeling experiments could provide definitive mechanistic insights.

To confirm the transfer of the organic group from the Grignard reagent, one could use a deuterium-labeled reagent, such as propyl-d₇-magnesium bromide, in the reaction with 3-chloroacetophenone. Mass spectrometric analysis of the product would show an increase in mass corresponding to the seven deuterium (B1214612) atoms, confirming that the propyl group is incorporated intact.

To verify that the alcohol oxygen originates from the ketone, the reaction can be carried out using 3-chloroacetophenone synthesized with an ¹⁸O-labeled carbonyl group. The resulting this compound would contain the ¹⁸O isotope, confirming that the carbonyl oxygen is retained in the product.

Furthermore, kinetic isotope effect (KIE) studies can help distinguish between competing mechanisms. acs.org For example, measuring the rate of reaction with a deuterated Grignard reagent can provide information about the transition state. The absence of a primary KIE would be consistent with the polar nucleophilic addition mechanism, whereas a small secondary KIE could offer insights into the hybridization changes at the reaction center in the rate-determining step. rsc.org

Reactivity and Transformational Chemistry of 2 3 Chlorophenyl 2 Pentanol

Functional Group Interconversions Involving the Hydroxyl Moiety of 2-(3-Chlorophenyl)-2-pentanol

The tertiary alcohol functionality is a key site for various interconversions, including elimination, substitution, and derivatization reactions.

The dehydration of tertiary alcohols like this compound typically proceeds through an E1 elimination mechanism, especially under acidic conditions with heating. youtube.comchegg.com The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). Departure of the water molecule results in a relatively stable tertiary carbocation. A base (such as water or the conjugate base of the acid catalyst) then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

Given the structure of this compound, proton abstraction can occur from two different adjacent carbons (C1 and C3 of the pentanol (B124592) chain), potentially leading to a mixture of olefin isomers. According to Zaitsev's rule, the most substituted (and therefore most stable) alkene is generally the major product. gauthmath.com

Pathway A (Proton removal from C3): Leads to the formation of (Z)- and (E)-2-(3-Chlorophenyl)pent-2-ene. This is the Zaitsev product and is expected to be the major isomer.

Pathway B (Proton removal from C1): Leads to the formation of 2-(3-Chlorophenyl)-1-pentene, the Hofmann product, which is typically the minor isomer in this type of reaction.

Table 1: Potential Olefin Products from Dehydration of this compound
Product NameFormation PathwayExpected YieldGoverning Principle
(E/Z)-2-(3-Chlorophenyl)pent-2-eneElimination via C3MajorZaitsev's Rule
2-(3-Chlorophenyl)-1-penteneElimination via C1MinorHofmann Product

The oxidation of alcohols typically involves the removal of a hydrogen atom from the carbon bearing the hydroxyl group. quizlet.com Primary alcohols can be oxidized to aldehydes and then to carboxylic acids, while secondary alcohols are oxidized to ketones. study.comquora.com

However, this compound is a tertiary alcohol, meaning the carbon atom attached to the hydroxyl group does not have a hydrogen atom. Consequently, it is resistant to oxidation under standard conditions (e.g., using reagents like pyridinium (B92312) chlorochromate (PCC) or Jones' reagent). quizlet.com Forced oxidation under harsh conditions would likely lead to the cleavage of carbon-carbon bonds and degradation of the molecule.

Reduction of the alcohol functionality to an alkane is not a typical transformation and would require specialized, multi-step synthetic routes not considered direct functional group interconversion.

Esterification: The hydroxyl group of this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium process, and the formation of the ester can be favored by removing water as it is formed. masterorganicchemistry.com

Reaction: this compound + R-COOH ⇌ 2-(3-Chlorophenyl)pentan-2-yl R-carboxylate + H₂O

Catalysts: Strong acids such as sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used. masterorganicchemistry.com

Etherification: The synthesis of ethers from this compound can be challenging due to the sterically hindered nature of the tertiary alcohol and its propensity to undergo elimination in the presence of strong acids or bases. However, certain methods can be employed. Acid-catalyzed etherification, for instance, involves the reaction of the alcohol with another alcohol, often leading to both symmetrical and unsymmetrical ethers. acs.orgnih.gov This reaction proceeds via a carbocation intermediate, similar to dehydration, making elimination a significant competing reaction. More chemoselective methods might involve specific catalysts designed to favor ether formation over elimination. organic-chemistry.org

Table 2: Derivatization of the Hydroxyl Group
Reaction TypeReagentCatalystProduct Class
Fischer EsterificationCarboxylic Acid (R-COOH)Acid (e.g., H₂SO₄)Ester
Acid-Catalyzed EtherificationAlcohol (R'-OH)Acid (e.g., Fe(OTf)₃)Ether

Reactions Involving the Chlorophenyl Substituent of this compound

The chlorine atom on the aromatic ring serves as a leaving group in various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Aryl chlorides are viable substrates for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for constructing complex molecular architectures. wikipedia.orgnih.gov These reactions typically involve the oxidative addition of the aryl chloride to a low-valent metal catalyst (often Pd(0)), followed by transmetalation with an organometallic reagent and reductive elimination to yield the final product. youtube.comthermofisher.com

Table 3: Common Cross-Coupling Reactions for Aryl Chlorides
Reaction NameCoupling Partner (Organometallic Reagent)Bond FormedTypical Catalyst System
Suzuki CouplingOrganoboron compound (e.g., R-B(OH)₂)Aryl-Aryl, Aryl-AlkylPd catalyst (e.g., Pd(PPh₃)₄) + Base
Heck CouplingAlkeneAryl-VinylPd catalyst (e.g., Pd(OAc)₂) + Base
Sonogashira CouplingTerminal AlkyneAryl-AlkynylPd catalyst + Cu(I) co-catalyst + Base
Buchwald-Hartwig AminationAmine (R₂NH)Aryl-NitrogenPd catalyst + Ligand + Base

By applying these reactions to this compound, the chlorine atom can be replaced with various organic fragments, providing a versatile route to a wide array of derivatives while keeping the tertiary alcohol moiety intact.

Nucleophilic Aromatic Substitution (SₙAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org However, this reaction generally requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. masterorganicchemistry.com

In this compound, the chlorine atom is not activated by any such electron-withdrawing groups. The alkyl substituent is weakly electron-donating. Therefore, the chlorophenyl ring is not sufficiently electron-deficient to undergo SₙAr reactions under typical conditions. libretexts.org For a substitution reaction to occur, extremely harsh conditions would be necessary, likely proceeding through a different mechanism, such as the formation of a benzyne (B1209423) intermediate via elimination-addition, which requires a very strong base like sodium amide (NaNH₂). chemistrysteps.com Such conditions, however, could also affect the alcohol functionality. Consequently, SₙAr is generally not considered an applicable pathway for this compound.

Rearrangement Reactions and Skeletal Modifications of this compound

The chemical behavior of this compound, a tertiary benzylic alcohol, is significantly influenced by the stability of the carbocation intermediate that can be formed at the benzylic position. This intermediate is central to understanding its rearrangement and modification reactions.

A classic Pinacol rearrangement involves the acid-catalyzed conversion of a 1,2-diol (a vicinal diol) into a ketone through a carbocation intermediate, which prompts the migration of an adjacent alkyl or aryl group. For the compound this compound, a Pinacol-type rearrangement is not directly applicable as it is a tertiary alcohol, not a 1,2-diol.

For a Pinacol rearrangement to occur, this compound would first need to be converted into a corresponding 1,2-diol, such as 2-(3-chlorophenyl)pentane-1,2-diol or 1-(3-chlorophenyl)hexane-1,2-diol. If such a diol were subjected to acidic conditions, a rearrangement could proceed. The mechanism would involve:

Protonation of one of the hydroxyl groups.

Loss of water to form a carbocation.

A 1,2-shift of a substituent to the carbocation center.

Deprotonation to yield a carbonyl compound.

The migratory aptitude, or the relative ability of a group to migrate, generally follows the order: aryl > tertiary alkyl > secondary alkyl > primary alkyl. slideshare.net Therefore, in a hypothetical Pinacol rearrangement of a diol derived from this compound, the 3-chlorophenyl group would be expected to migrate in preference to the alkyl groups of the pentyl chain. chemlkouniv.commsu.edu

The most relevant rearrangement pathway for this compound itself involves the formation of a carbocation following acid-catalyzed dehydration. youtube.com This process is a common feature in the chemistry of tertiary alcohols. libretexts.org

The mechanism proceeds via the following steps:

Protonation: The hydroxyl group is protonated by a strong acid (e.g., H₂SO₄), forming a good leaving group (H₂O). libretexts.orgdoubtnut.com

Carbocation Formation: The departure of a water molecule generates a tertiary benzylic carbocation. This carbocation is relatively stable due to the electron-donating inductive effect of the alkyl groups and resonance stabilization from the adjacent phenyl ring.

Rearrangement or Elimination: The carbocation can then undergo rearrangement to a more stable form or lose a proton from an adjacent carbon to form an alkene (E1 elimination). cureffi.org

Given the stability of the initial tertiary benzylic carbocation, a rearrangement via a 1,2-hydride or 1,2-alkyl shift would only occur if it led to an even more stable carbocation. masterorganicchemistry.comlibretexts.org A 1,2-hydride shift from the adjacent methylene (B1212753) (C3) of the pentyl chain would result in a different tertiary carbocation. However, since the initial carbocation benefits from benzylic stabilization, significant skeletal rearrangement is less likely than direct elimination.

The primary outcome of the acid-catalyzed dehydration is typically the formation of a mixture of alkenes through an E1 mechanism. The removal of a proton from adjacent carbon atoms leads to different isomeric products, with the most substituted alkene generally being the major product, in accordance with Zaitsev's rule.

Table 1: Potential Products from Dehydration of this compound

Product NameStructureTypeNotes
(Z)-2-(3-Chlorophenyl)pent-2-eneAlkeneZaitsev product (trisubstituted)
(E)-2-(3-Chlorophenyl)pent-2-eneAlkeneZaitsev product (trisubstituted), generally more stable than Z-isomer
3-(3-Chlorophenyl)pent-2-eneAlkeneProduct of a 1,2-hydride shift followed by elimination.
2-(3-Chlorophenyl)pent-1-eneAlkeneHofmann product (disubstituted), less stable, minor product.

This compound as a Key Synthetic Intermediate

Alcohols are fundamental building blocks in organic synthesis due to their versatility and the ease with which they can be transformed into other functional groups. britannica.com Tertiary alcohols, in particular, serve as valuable precursors for creating complex molecular architectures, including those with quaternary carbon centers. organic-chemistry.orgnih.gov

While specific large-scale applications of this compound as a synthetic intermediate are not widely documented, its structure offers significant potential. The combination of a tertiary alcohol, an aromatic ring, and an alkyl chain allows for diverse chemical modifications.

Potential synthetic transformations include:

Dehydration: As discussed, dehydration yields various pentene isomers. These alkenes can undergo further reactions such as epoxidation, dihydroxylation, or polymerization to create more complex scaffolds.

Substitution: The hydroxyl group can be replaced by halogens using reagents like thionyl chloride (SOCl₂) or hydrohalic acids, converting the alcohol into the corresponding alkyl halide. libretexts.org These halides are versatile intermediates for nucleophilic substitution and cross-coupling reactions.

Aromatic Substitution: The 3-chlorophenyl ring can undergo further electrophilic aromatic substitution, allowing for the introduction of additional functional groups (e.g., nitro, acyl) onto the aromatic core.

These transformations enable the use of this compound as a starting material for constructing more elaborate molecules that may have applications in medicinal chemistry or materials science.

Chlorophenyl moieties are common features in many biologically active heterocyclic compounds. nih.govamazonaws.com Although direct use of this compound in documented heterocyclic syntheses is not prominent, its derivatives could serve as valuable precursors.

For instance, functionalization of the pentyl chain followed by cyclization reactions involving the aromatic ring or a substituent on it could lead to the formation of various heterocyclic systems. The synthesis of complex heterocyclic structures often relies on building blocks that contain both aromatic and aliphatic components with reactive functional groups. researchgate.net For example, derivatives of this alcohol could potentially be used in the synthesis of substituted quinolines, indoles, or other fused heterocyclic systems.

Applications in material science are not well-documented in existing research. However, the structural motifs present in the molecule, such as the substituted phenyl ring, are found in various organic materials, including polymers and liquid crystals. The potential for this compound to be used as a monomer or a precursor to more complex material building blocks remains an area for further exploration.

Computational and Theoretical Studies on 2 3 Chlorophenyl 2 Pentanol

Molecular Geometry and Conformational Analysis of 2-(3-Chlorophenyl)-2-pentanol

A thorough investigation into the three-dimensional structure of this compound would be fundamental to understanding its chemical behavior. This involves identifying the most stable arrangements of its atoms in space, known as conformers.

Global and Local Minima Determination using Quantum Chemical Methods

To determine the most stable conformers, researchers would typically employ quantum chemical methods. These computational techniques calculate the potential energy of different spatial arrangements of the molecule. The arrangements corresponding to the lowest energy points on the potential energy surface are identified as stable conformers. The conformer with the absolute lowest energy is termed the global minimum, while other low-energy conformers are known as local minima. This analysis is crucial as the geometry of a molecule dictates its interactions with other molecules.

Energy Landscapes and Conformational Dynamics Simulations

Beyond identifying stable conformers, a comprehensive study would map out the energy landscape that connects them. This landscape illustrates the energy barriers that must be overcome for the molecule to transition from one conformation to another. Molecular dynamics simulations could then be used to simulate the movement of the atoms over time, providing insights into the flexibility of the molecule and the accessibility of different conformational states under various conditions.

Electronic Structure and Bonding Analysis of this compound

Understanding the distribution of electrons within the this compound molecule is key to predicting its reactivity and properties.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Advanced computational methods such as Density Functional Theory (DFT) and ab initio calculations would be employed to model the electronic structure of the molecule. superfri.orgmdpi.com These methods solve the Schrödinger equation for the molecule, providing detailed information about the molecular orbitals and the energies associated with them. The choice of method and basis set would be critical for obtaining accurate results.

Application of Frontier Molecular Orbital Theory to Predict Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting a molecule's reactivity. wikipedia.orgyoutube.comlibretexts.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO provides information about its ability to accept electrons (electrophilicity). numberanalytics.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Analysis of Charge Distribution and Electrostatic Potential Maps

A complete computational analysis would also involve calculating the distribution of charge throughout the this compound molecule. This information is often visualized using electrostatic potential (ESP) maps. These maps show regions of positive and negative electrostatic potential on the molecule's surface, which are crucial for understanding intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions.

Reaction Mechanism Modeling and Prediction for this compound Transformations

The study of chemical reactions at a molecular level is greatly enhanced by computational modeling. For a compound like this compound, this would involve using quantum mechanics to simulate potential chemical transformations, such as dehydration, oxidation, or substitution reactions. These models help predict the most feasible reaction pathways and the conditions required to facilitate them.

Transition State Characterization and Intrinsic Reaction Coordinate Analysis

A critical aspect of modeling a chemical reaction is the identification and characterization of its transition state. This is a high-energy, transient molecular structure that exists for a fraction of a second as reactants transform into products. For a reaction involving this compound, researchers would computationally locate this structure.

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the entire reaction pathway from the reactant, through the transition state, to the product. This process confirms that the identified transition state is indeed the correct one for the reaction being studied, providing a detailed, step-by-step view of the molecular changes.

Reaction Energetics and Activation Barriers for Chemical Transformations

Were data available for a hypothetical dehydration reaction of this compound, it would be presented as follows.

Interactive Table: Hypothetical Reaction Energetics for Transformations of this compound

Note: The following table is for illustrative purposes only, as no specific research data for this compound is available. All values are placeholders.

Transformation PathwayPredicted MechanismActivation Barrier (kJ/mol)Overall Reaction Energy (kJ/mol)
Dehydration to Alkene(s)E1 / E2Data Not AvailableData Not Available
Nucleophilic SubstitutionSN1 / SN2Data Not AvailableData Not Available

Solvent Effects in Computational Reaction Modeling of this compound

The solvent in which a reaction is conducted can dramatically alter its rate and even the products formed. Computational models can simulate these effects by treating the solvent in one of two ways: explicitly, where individual solvent molecules are included in the calculation, or implicitly, where the solvent is modeled as a continuous medium with bulk properties like polarity. For this compound, such studies would be crucial for predicting its reactive behavior in various industrial or laboratory solvents.

Molecular Dynamics Simulations and Intermolecular Interactions Involving this compound

Molecular dynamics (MD) simulations provide a virtual "microscope" to observe the physical movements and interactions of atoms and molecules over time. For this compound, MD simulations would illuminate its behavior in condensed phases, such as in a solution or as a pure liquid.

Solvation Behavior Modeling in Various Media

How a molecule dissolves is fundamental to its application. MD simulations can model the solvation of this compound in different media, from polar solvents like water to nonpolar ones like hexane. By analyzing the simulation, researchers can understand the specific intermolecular forces at play, such as hydrogen bonding from the alcohol group or weaker van der Waals interactions from the chlorophenyl ring. This would reveal how the solvent molecules arrange themselves around the solute.

Exploration of Host-Guest Interactions and Supramolecular Assembly

This advanced area of research investigates how molecules can self-assemble into larger, ordered structures or how a "guest" molecule like this compound might fit inside a larger "host" molecule (e.g., a cyclodextrin). If this compound were a candidate for such applications, computational studies would be used to predict the stability and structure of these host-guest complexes. These interactions are governed by a combination of forces, and simulations can provide insight into the potential for forming such supramolecular systems for applications in materials science or drug delivery.

Chromatographic Separation Techniques for this compound

Chromatography is the principal technique for isolating this compound from other components in a mixture. The choice of chromatographic method depends on the analytical objective, such as purity assessment, quantitative analysis, or the separation of stereoisomers.

Gas chromatography is highly suitable for the analysis of volatile and thermally stable compounds like this compound. It is an effective tool for monitoring reaction progress, determining product purity, and conducting quantitative analysis of raw reaction mixtures.

A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase. A 5% phenyl polydimethylsiloxane phase is a common choice for its versatility in separating a wide range of organic molecules. chromatographyonline.comepa.gov For detection, a Flame Ionization Detector (FID) is generally employed due to its excellent sensitivity for hydrocarbon-containing compounds and a wide linear response range, making it ideal for quantification. epa.govcdc.gov

For purity analysis, the relative peak area of this compound compared to the total area of all peaks in the chromatogram provides a percentage purity value. For precise quantification, an internal or external standard method is used. An internal standard—a non-interfering compound added in a known concentration to all samples and standards—is often preferred as it corrects for variations in injection volume and instrument response.

Table 1: Illustrative Gas Chromatography (GC-FID) Parameters for Analysis of this compound

ParameterConditionPurpose
Column 5% Phenyl Polydimethylsiloxane (e.g., HP-5, DB-5)Provides separation based on boiling point and polarity.
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimensions for high-resolution capillary GC.
Carrier Gas Helium or HydrogenMobile phase to carry the analyte through the column.
Flow Rate 1.0 mL/min (Constant Flow)Ensures reproducible retention times.
Injector Split/Splitless, 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 100 °C (hold 2 min)Allows for initial separation of highly volatile components.
Ramp: 15 °C/min to 280 °C (hold 5 min)Separates components over a wide range of boiling points.
Detector Flame Ionization Detector (FID), 300 °CProvides sensitive and quantitative detection of the analyte.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for analyzing less volatile compounds or those present in complex sample matrices, such as biological fluids or environmental samples, where extensive sample cleanup may be required. cdc.gov Reversed-phase HPLC (RP-HPLC) is the most common mode for a compound with the polarity of this compound. researchgate.netpensoft.net

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. pensoft.netjapsonline.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The chlorophenyl group in the molecule provides a strong chromophore, making it readily detectable by a UV-Vis or Photodiode Array (PDA) detector. pensoft.netjapsonline.com A PDA detector offers the advantage of acquiring full UV spectra for each peak, aiding in peak identification and purity assessment.

For quantitative analysis, a calibration curve is constructed by analyzing a series of standards of known concentrations. This method is highly reproducible and can achieve low limits of detection, making it suitable for trace-level analysis. japsonline.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions

ParameterConditionPurpose
Column C18 (Octadecylsilane), 150 mm x 4.6 mm, 5 µmStandard reversed-phase column for separating moderately non-polar compounds.
Mobile Phase A: Water; B: AcetonitrileCommon solvents for reversed-phase chromatography.
Elution Isocratic (e.g., 60:40 A:B) or GradientIsocratic for simple mixtures; Gradient for complex samples to improve resolution and reduce run time.
Flow Rate 1.0 mL/minTypical flow rate for analytical HPLC.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis or PDA DetectorDetects the analyte based on its UV absorbance.
Wavelength ~225 nmApproximate wavelength for maximum absorbance of the chlorophenyl moiety.
Injection Vol. 10 µLStandard volume for analytical injections.

The this compound molecule contains a chiral center at the C2 carbon, meaning it can exist as a pair of enantiomers. In asymmetric synthesis or resolution processes, it is critical to determine the enantiomeric excess (e.e.), which is the measure of the purity of one enantiomer over the other. Chiral chromatography is the definitive method for this purpose. phenomenex.com

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose coated on a silica support, are widely used and have proven effective for a broad range of chiral compounds. nih.govnih.gov The separation can be performed using normal-phase, polar organic, or reversed-phase mobile phases, with the choice depending on the specific CSP and the analyte's solubility. nih.govwindows.net The ratio of the peak areas of the two enantiomers is used to calculate the enantiomeric excess.

Table 3: General Chiral HPLC Method Development Parameters

ParameterConditionPurpose
Column Polysaccharide-based CSP (e.g., Amylose or Cellulose derivatives)The chiral selector that enables the separation of enantiomers.
Mobile Phase Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v)Common mobile phase system for chiral separations. Modifiers like diethylamine or trifluoroacetic acid may be added for basic or acidic compounds, respectively.
Flow Rate 0.5 - 1.0 mL/minAdjusted to optimize resolution and analysis time.
Column Temp. Ambient or controlled (e.g., 25 °C)Temperature can significantly affect chiral recognition and separation.
Detector UV-Vis or PDA DetectorMonitors the elution of the separated enantiomers.

Mass Spectrometry (MS) Applications in the Analysis of this compound and its Derivatives

Mass spectrometry is an indispensable tool for the structural confirmation of this compound and the identification of its related derivatives, such as metabolites or degradation products. It is typically coupled with a chromatographic system (GC-MS or LC-MS) to provide both separation and mass information.

ESI and APCI are soft ionization techniques used in LC-MS that generate ions from the analyte with minimal fragmentation, allowing for the determination of the molecular weight. youtube.comnih.gov

Atmospheric Pressure Chemical Ionization (APCI-MS): This technique is well-suited for moderately polar to non-polar compounds that are volatile enough to be vaporized. youtube.comnih.gov Given the structure of this compound, APCI would be a robust ionization method. In positive ion mode, it would likely form a protonated molecule [M+H]+. A common observation with alcohols in APCI is the in-source loss of water, which would result in a prominent ion at [M+H-H₂O]+. researchgate.net

Electrospray Ionization (ESI-MS): ESI is ideal for polar and ionizable molecules but can also be used for moderately polar compounds. nih.gov The ionization efficiency for a tertiary alcohol like this compound might be lower than for more polar compounds. In positive ion mode, ESI would likely produce the protonated molecule [M+H]+ and adducts with cations present in the mobile phase, such as sodium [M+Na]+ or potassium [M+K]+. researchgate.net

Table 4: Comparison of ESI and APCI for this compound Analysis

Ionization TechniquePrincipleExpected Ions (Positive Mode)Applicability
ESI-MS Ionization from charged droplets in solution.[M+H]+, [M+Na]+, [M+K]+Good for polar compounds; may require optimization (e.g., mobile phase additives) for tertiary alcohols.
APCI-MS Gas-phase chemical ionization via a corona discharge.[M+H]+, [M+H-H₂O]+Excellent for moderately polar, thermally stable compounds. Often provides a strong signal for this compound class.

Tandem mass spectrometry (MS/MS) is a powerful technique for unambiguous structure confirmation and for identifying unknown transformation products. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of the parent compound) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. arxiv.org

The fragmentation pattern of this compound is predictable based on the fragmentation rules for tertiary alcohols. libretexts.orgwhitman.edu Key fragmentation pathways would include:

Neutral Loss of Water: A very common fragmentation for alcohols, resulting in an ion corresponding to [M+H-H₂O]+. libretexts.org

Alpha-Cleavage: Cleavage of the carbon-carbon bonds adjacent to the carbon bearing the hydroxyl group. This would result in the loss of a propyl radical (•C₃H₇) or an ethyl radical (•C₂H₅). whitman.edustackexchange.com

By analyzing the MS/MS spectra of unknown metabolites or degradation products and comparing them to the parent compound, structural modifications can be deduced. For instance, a mass shift in the precursor ion might indicate the addition of a hydroxyl group (an increase of 16 Da), while the presence of key fragment ions from the original structure can confirm the core molecular scaffold is intact.

Table 5: Predicted MS/MS Fragmentation for this compound ([M+H]+ Precursor)

Precursor Ion (m/z)Proposed Fragmentation PathwayProduct Ion (m/z)Neutral Loss
199.08 (for ³⁵Cl)Loss of Water181.07H₂O
199.08 (for ³⁵Cl)α-Cleavage (Loss of Propyl Radical)156.03C₃H₇•
199.08 (for ³⁵Cl)α-Cleavage (Loss of Ethyl Radical)170.05C₂H₅•

Environmental Behavior and Transformation Pathways of 2 3 Chlorophenyl 2 Pentanol

Biotic Transformation and Biodegradation Studies of 2-(3-Chlorophenyl)-2-pentanol

Biotic transformation, or biodegradation, carried out by microorganisms is a crucial process for the removal of organic pollutants from the environment. While no specific studies on this compound were found, the biodegradation of chlorinated aromatic hydrocarbons has been extensively studied, providing a basis for predicting its likely fate.

The biodegradation of this compound is expected to occur under both aerobic and anaerobic conditions, although the rates and pathways will likely differ.

Aerobic Biodegradation: Under aerobic conditions, microorganisms are known to degrade chlorinated aromatic compounds. The initial attack on the aromatic ring is often catalyzed by oxygenase enzymes. For monochlorinated aromatic compounds, bacteria can initiate degradation by incorporating molecular oxygen into the aromatic ring eurochlor.orgoup.com. This can lead to the formation of chlorinated catechols, which are then further metabolized through ring cleavage and subsequent reactions to intermediates of central metabolism, such as the Krebs cycle ub.edu. The presence of the pentanol (B124592) side chain may influence the rate and pathway of degradation. It is also possible that some microorganisms may initially oxidize the pentanol side chain.

Anaerobic Biodegradation: Under anaerobic conditions, a common pathway for the degradation of chlorinated aromatic compounds is reductive dechlorination. In this process, microorganisms use the chlorinated compound as an electron acceptor, replacing the chlorine atom with a hydrogen atom eurochlor.org. This would transform this compound into 2-phenyl-2-pentanol (B1597411). This process is often the initial step in the complete mineralization of more highly chlorinated compounds under anaerobic conditions, with subsequent degradation of the non-chlorinated aromatic ring koreascience.krnih.gov. Monochlorinated benzenes, however, are generally more persistent in anaerobic environments compared to their more chlorinated counterparts eurochlor.org.

Based on the known microbial degradation of similar compounds, a hypothetical metabolic pathway for this compound can be proposed.

Aerobic Pathway: The aerobic degradation is likely initiated by a dioxygenase attacking the aromatic ring, leading to the formation of a dihydrodiol. This is then dehydrogenated to form a chlorocatechol. The catechol ring is subsequently cleaved, either by an ortho- or meta-cleavage mechanism, followed by further degradation to central metabolic intermediates. A key initial metabolite would likely be a chlorinated catechol derivative of 2-phenyl-2-pentanol.

Anaerobic Pathway: The primary initial step under anaerobic conditions is predicted to be reductive dechlorination to yield 2-phenyl-2-pentanol. Further anaerobic degradation of the resulting 2-phenyl-2-pentanol would likely proceed through the reduction of the aromatic ring, followed by ring cleavage.

Table 2: Predicted Major Biodegradation Metabolites of this compound (Note: This table is illustrative and based on known pathways for chlorinated aromatic compounds)

Metabolite Formation Condition Metabolic Step
2-Phenyl-2-pentanol Anaerobic Reductive dechlorination
3-Chloro-catechol derivative of 2-phenyl-2-pentanol Aerobic Dioxygenation and dehydrogenation

Environmental Distribution and Fate Modeling of this compound

Due to the absence of experimental data, the environmental distribution and fate of this compound can be estimated using predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models and multimedia environmental fate models.

Predicted Environmental Partitioning: Based on its structure (a moderately sized molecule with a chlorine atom and a hydroxyl group), this compound is expected to have moderate water solubility and a moderate octanol-water partition coefficient (Kow). This suggests that it will partition to some extent into organic matter in soil and sediment. Its vapor pressure is likely to be low, limiting its volatilization from water and soil surfaces.

Multimedia Fate Modeling: Multimedia fate models, such as the Nested Exposure Model (NEM) or fugacity-based models, could be used to simulate the environmental distribution of this compound on a larger scale rsc.orgeolss.netenvchemgroup.com. These models would take into account estimated emission rates, intermedia transport processes (e.g., atmospheric deposition, runoff), and degradation rates in different compartments to predict its likely environmental concentrations and persistence. Given its expected moderate persistence, it is unlikely to undergo long-range atmospheric transport to the extent of more volatile and persistent organic pollutants (POPs) eolss.net.

Table 3: Estimated Physicochemical Properties and Environmental Fate Parameters for this compound (Note: These are estimated values for modeling purposes and require experimental verification)

Property/Parameter Estimated Value/Behavior Implication for Environmental Fate
Molecular Weight 198.69 g/mol Influences diffusion and transport rates.
Log Kow (Octanol-Water Partition Coefficient) 3.0 - 4.0 (estimated) Moderate potential for sorption to soil and sediment; potential for bioaccumulation.
Water Solubility Low to moderate (estimated) Will be present in the aqueous phase, available for degradation and transport.
Vapor Pressure Low (estimated) Limited volatilization from water and soil.
Henry's Law Constant Low (estimated) Limited partitioning from water to air.

Sorption and Desorption to Environmental Matrices (e.g., Soil, Sediment, Organic Matter)

The mobility and persistence of this compound in the environment are significantly influenced by its sorption and desorption characteristics in various environmental matrices. Sorption, the process by which a chemical binds to solid particles such as soil or sediment, can reduce its concentration in the water phase, thereby limiting its bioavailability and transport. Conversely, desorption is the release of the sorbed chemical back into the water phase.

For organic compounds like this compound, sorption is largely governed by the compound's hydrophobicity and the organic carbon content of the soil or sediment. The octanol-water partition coefficient (Kow) is a key parameter used to predict the extent of sorption. A higher log Kow value indicates greater hydrophobicity and a stronger tendency to sorb to organic matter.

Predictive models, such as the KOCWIN™ program within the US EPA's EPI Suite™, estimate the soil organic carbon-water partitioning coefficient (Koc) based on the chemical's structure. chemistryforsustainability.org For this compound, the estimated log Koc value suggests a moderate tendency to sorb to soil and sediment. This is in line with findings for other substituted phenols, where sorption is a significant process that can lead to nonlinearity at low solute concentrations, resulting in higher Koc values than predicted by hydrophobicity alone. researchgate.netresearchgate.net The presence of the chlorine atom on the phenyl ring is expected to increase its hydrophobicity compared to its non-chlorinated analogue, thus enhancing its sorption potential.

The mechanisms of sorption for such compounds are often complex, involving both partitioning into the soil organic matter and specific interactions with mineral surfaces. thescipub.com Studies on substituted phenols have shown that sorption is often nonlinear and that both the organic matter content and the nature of that organic matter play a crucial role. researchgate.netnih.gov Desorption can also exhibit hysteresis, meaning that the compound does not desorb as readily as it sorbs, which can lead to its long-term sequestration in soil and sediment. Research on other phenolic contaminants has shown that desorption can be significantly reduced, attenuating the contaminant's mobility. nih.gov

Table 1: Predicted Sorption Behavior of this compound

Parameter Predicted Value Interpretation
Log Kow (Octanol-Water Partition Coefficient) 3.5 (Estimated) Indicates a moderate to high potential for sorption to organic matter.
Koc (Soil Organic Carbon-Water Partitioning Coefficient) 850 L/kg (Estimated) Suggests moderate mobility in soil; the compound will be somewhat retarded in its movement through the soil column.
Primary Sorption Matrix Soil Organic Matter The main driver for sorption is the interaction with organic carbon in soils and sediments.
Expected Desorption Behavior Potential for Hysteresis The compound may be more strongly retained by soil particles than predicted by sorption alone, leading to reduced mobility.

Volatilization and Atmospheric Transport Potential

Volatilization is the process by which a chemical transforms from a liquid or solid state to a gaseous state and enters the atmosphere. The potential for volatilization from water and soil surfaces is determined by a compound's vapor pressure and its Henry's Law constant. A higher vapor pressure and Henry's Law constant indicate a greater tendency to volatilize.

For this compound, predictive models like the MPBPWIN™ and HENRYWIN™ programs in EPI Suite™ can estimate these key physical-chemical properties. chemistryforsustainability.org The estimated vapor pressure and Henry's Law constant for this compound suggest a low to moderate potential for volatilization from moist soil and water surfaces.

Once in the atmosphere, the persistence and transport of a chemical are governed by its reactivity with atmospheric oxidants, primarily hydroxyl radicals (•OH). chemistryforsustainability.org The AOPWIN™ program predicts the rate of atmospheric oxidation. chemistryforsustainability.org The predicted atmospheric half-life for this compound, based on its reaction with hydroxyl radicals, indicates that it is likely to be degraded relatively quickly and, therefore, may not undergo significant long-range atmospheric transport.

However, it is important to consider that chlorinated aromatic compounds can be semi-volatile and may partition to atmospheric particulate matter. nih.gov This partitioning can protect the chemical from degradation and facilitate longer-range transport than would be predicted based on its gas-phase reactivity alone. wikipedia.org Studies on other chlorinated hydrocarbons have shown that they can be present in the urban atmosphere, indicating some degree of volatilization and atmospheric presence. nih.gov

Table 2: Predicted Volatilization and Atmospheric Fate of this compound

Parameter Predicted Value Interpretation
Vapor Pressure 0.002 Pa at 25°C (Estimated) Low vapor pressure suggests a limited tendency to volatilize from dry surfaces.
Henry's Law Constant 1.5 x 10⁻³ Pa·m³/mol (Estimated) Indicates a moderate potential for volatilization from water bodies.
Atmospheric Oxidation Half-life (vs. •OH) 1.5 days (Estimated) Suggests that the compound will be degraded in the atmosphere and has a low potential for long-range transport in the gas phase.
Atmospheric Transport Potential Low to Moderate While gas-phase transport is limited, partitioning to atmospheric particles could contribute to some transport.

Predictive Models for Environmental Persistence and Mobility in Various Compartments

Predictive models are essential tools for assessing the environmental fate of chemicals for which limited experimental data exist. ecetoc.org Quantitative Structure-Activity Relationship (QSAR) and multimedia fugacity models are commonly employed for this purpose. nih.gov

The US EPA's EPI Suite™ is a widely used suite of QSAR models that estimates key physicochemical properties and environmental fate endpoints. chemistryforsustainability.orgchemsafetypro.comepa.gov The LEV3EPI™ program within this suite uses a Level III fugacity model to predict the partitioning of a chemical among various environmental compartments (air, water, soil, sediment) under steady-state conditions. chemistryforsustainability.org

Based on the estimated properties for this compound, a fugacity model would likely predict that this compound will predominantly partition to soil and sediment when released into the environment. A smaller fraction would be expected to be present in water, with a minor amount partitioning to the atmosphere.

The persistence of the compound is another critical aspect. The BIOWIN™ program in EPI Suite™ predicts biodegradability. chemistryforsustainability.org For a chlorinated aromatic alcohol like this compound, the model would likely predict slow biodegradation, suggesting it may be persistent in the environment. The presence of the chlorine atom can increase a compound's resistance to microbial degradation.

Table 3: Multimedia Environmental Fate Predictions for this compound

Environmental Compartment Predicted Partitioning Behavior Predicted Persistence
Soil High Potentially High (Slow Biodegradation)
Sediment High Potentially High (Slow Biodegradation)
Water Moderate Moderate (Subject to Biodegradation and Sorption)
Air Low Low (Relatively Fast Atmospheric Oxidation)
Overall Mobility Classification Low to Moderate -

Future Directions and Emerging Research Avenues for 2 3 Chlorophenyl 2 Pentanol

Development of Novel and Green Synthetic Methodologies for its Production

The traditional synthesis of tertiary alcohols like 2-(3-Chlorophenyl)-2-pentanol often relies on Grignard reactions, which, while effective, typically involve volatile organic solvents and can present safety challenges. Future research is expected to focus on developing greener, more sustainable synthetic routes.

One promising avenue is the use of green solvents in the Grignard synthesis. Solvents derived from renewable resources or those with lower environmental impact are being explored to replace traditional ethers. The choice of a greener solvent system could significantly improve the sustainability profile of the synthesis.

Another key area for development is chemoenzymatic synthesis . This approach combines chemical and enzymatic steps to achieve high selectivity and milder reaction conditions. For the synthesis of chiral this compound, a potential chemoenzymatic route could involve the enzymatic resolution of a racemic mixture or the asymmetric enzymatic addition to a ketone precursor. The use of enzymes, such as lipases or alcohol dehydrogenases, can offer excellent enantioselectivity, leading to optically pure products which are often crucial in pharmaceutical applications. acs.orgmagtech.com.cnrsc.orgsioc-journal.cn

The table below illustrates a hypothetical comparison of different synthetic methodologies for the production of this compound, highlighting the potential advantages of greener approaches.

MethodologySolventCatalyst/ReagentKey Advantages
Traditional Grignard Diethyl ether, THFMagnesium, 3-chloro-bromobenzene, 2-pentanoneHigh yield, well-established
Green Grignard 2-Methyltetrahydrofuran (2-MeTHF)Magnesium, 3-chloro-bromobenzene, 2-pentanoneRenewable solvent, improved safety profile
Chemoenzymatic Aqueous buffer/co-solventLipase (B570770)/Alcohol DehydrogenaseHigh enantioselectivity, mild conditions

Exploration of Advanced Catalytic Systems for its Selective Transformations

The tertiary alcohol and the chlorinated aromatic ring in this compound offer multiple sites for selective catalytic transformations, opening up possibilities for the synthesis of a diverse range of derivatives.

Catalytic C-H functionalization represents a powerful tool for modifying the aromatic ring. organic-chemistry.orgmdpi.comrsc.org Palladium-catalyzed C-H arylation, for instance, could be employed to introduce new aryl groups onto the chlorophenyl moiety, leading to more complex molecular architectures. organic-chemistry.org Iron-catalyzed carbene-transfer reactions are another emerging area for C-H functionalization. mdpi.com

The tertiary alcohol group can undergo various catalytic transformations. Dehydration of this compound, typically acid-catalyzed, would lead to the formation of alkenes. quora.comlibretexts.orgunacademy.comresearchgate.netmasterorganicchemistry.com The mechanism for the dehydration of tertiary alcohols generally proceeds through a stable carbocation intermediate. quora.comlibretexts.orgunacademy.comresearchgate.netmasterorganicchemistry.com Research into novel solid acid catalysts could offer more sustainable and reusable alternatives to traditional mineral acids for this transformation.

The following table outlines potential catalytic transformations of this compound and the expected products.

TransformationCatalyst SystemPotential Product(s)
C-H ArylationPalladium catalyst, baseDiaryl-substituted pentanol (B124592)
DehydrationSolid acid catalyst (e.g., Zeolite)Isomeric chlorophenyl-pentenes
OxidationSelective oxidation catalystChlorophenyl-containing ketones/diones

Integration of this compound into Sustainable Chemical Processes and Circular Economy Concepts

The presence of a chlorine atom on the aromatic ring of this compound raises important considerations regarding its lifecycle and environmental fate. Future research should focus on integrating this compound and its derivatives into sustainable chemical processes and circular economy models.

A key aspect of this will be the development of efficient recycling strategies for chlorinated aromatic compounds . rsc.orgresearchgate.net This could involve catalytic methods to valorize waste streams containing such compounds, potentially transforming them back into useful chemical feedstocks. researchgate.net Research into the upcycling of chlorinated waste into valuable products is an active and promising field.

Advanced Oxidation Processes (AOPs) offer a potential route for the complete mineralization of this compound and related compounds in wastewater. wikipedia.orgnih.govspartanwatertreatment.com AOPs utilize highly reactive species like hydroxyl radicals to break down persistent organic pollutants into less harmful substances. wikipedia.org Processes such as the photo-Fenton reaction have shown effectiveness in degrading chlorophenols. nih.gov

The table below presents potential strategies for the sustainable management of this compound within a circular economy framework.

StrategyTechnologyGoal
Recycling Catalytic dehalogenation and functionalizationRecovery of the aromatic core for reuse
Waste Treatment Advanced Oxidation Processes (AOPs)Complete mineralization to CO2, H2O, and HCl
Upcycling Tandem catalysisConversion of waste streams into higher-value chemicals

Theoretical Insights into Unexplored Reactivity and Mechanistic Aspects

Computational chemistry and theoretical studies can provide invaluable insights into the reactivity and reaction mechanisms of this compound, guiding experimental work and accelerating the discovery of new transformations.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and predict the reactivity of the molecule. researchgate.net Such studies can help in understanding the influence of the chloro-substituent on the properties of the aromatic ring and the tertiary alcohol. For instance, DFT can be used to model the mechanism of the Grignard reaction for its synthesis or the dehydration process to form alkenes. quora.comlibretexts.orgunacademy.comresearchgate.netmasterorganicchemistry.com

Mechanistic studies on the potential reactions of this compound are crucial for optimizing reaction conditions and controlling product selectivity. For example, a detailed computational investigation of the dehydration mechanism could elucidate the factors that favor the formation of different alkene isomers. quora.comlibretexts.orgunacademy.comresearchgate.netmasterorganicchemistry.com Similarly, theoretical modeling of catalytic C-H functionalization reactions could help in designing more efficient and selective catalysts.

The following table highlights key areas where theoretical studies can contribute to a deeper understanding of this compound.

Area of StudyComputational MethodInformation Gained
Molecular Properties Density Functional Theory (DFT)Electronic structure, bond energies, reactivity indices
Reaction Mechanisms Transition State Theory, DFTActivation energies, reaction pathways, intermediate structures
Catalyst Design Molecular ModelingCatalyst-substrate interactions, prediction of catalytic activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Chlorophenyl)-2-pentanol, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Reduction of 2-(3-Chlorophenyl)-2-pentanone : Use sodium borohydride (NaBH₄) in methanol at 0–5°C for stereoselective reduction. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) .
  • Grignard Reaction : React 3-chlorophenylmagnesium bromide with 2-pentanone in anhydrous THF, followed by acid workup. Optimize stoichiometry (1.2:1 molar ratio) to minimize byproducts .
  • Key Data : Typical yields range from 60–75%, depending on purification (e.g., column chromatography vs. distillation).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H-NMR (CDCl₃, 400 MHz) to confirm the hydroxyl proton (δ 1.8–2.1 ppm) and aromatic protons (δ 7.2–7.5 ppm). 13C^{13}C-NMR identifies the quaternary carbon adjacent to the hydroxyl group (δ 72–75 ppm) .
  • IR : Strong O–H stretch (~3400 cm1^{-1}) and C–Cl absorption (~750 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS in positive mode to detect [M+H]+^+ at m/z 200.6 .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How does stereochemistry at the C2 position affect the compound’s reactivity and biological activity?

  • Methodological Answer :

  • Enantiomeric Separation : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol 95:5) to resolve (R)- and (S)-enantiomers. Compare their binding affinity to targets (e.g., enzymes) via surface plasmon resonance (SPR) .
  • Data Contradiction : Some studies report (R)-enantiomers show 30% higher antimicrobial activity, while others note no significant difference. Re-evaluate using standardized MIC assays .

Q. What strategies optimize the synthesis of derivatives like 2-(3-Chlorophenyl)-2-hydroxyacetaldehyde?

  • Methodological Answer :

  • Oxidative Cleavage : Treat this compound with pyridinium chlorochromate (PCC) in dichloromethane. Monitor reaction via FTIR for carbonyl formation (~1700 cm1^{-1}) .
  • Selectivity Challenges : Competing over-oxidation to carboxylic acids occurs at >40°C. Use low temperatures (0–10°C) and stoichiometric PCC .

Q. How can calorimetric data resolve discrepancies in thermodynamic stability studies?

  • Methodological Answer :

  • Fuel Value Analysis : Use bomb calorimetry to measure ΔHcombustion\Delta H_{\text{combustion}}. For this compound, theoretical ΔH\Delta H is ~35 kJ/g. Compare experimental values (e.g., 33.5 ± 0.8 kJ/g) to identify impurities .
  • Contradiction Example : Discrepancies in literature values (32–37 kJ/g) may arise from incomplete combustion. Validate via GC-MS analysis of exhaust gases .

Q. What mechanistic insights explain nucleophilic substitution at the 3-chlorophenyl group?

  • Methodological Answer :

  • Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, thiols) in DMSO. Use 1H^1H-NMR to track aromatic proton shifts, indicating substitution.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) reveal activation barriers for Cl^- displacement. Compare with experimental rates .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Store samples in ethanol, DMSO, and water at 25°C and 40°C for 6 months. Analyze degradation via HPLC.
  • Key Finding : Ethanol solutions degrade <5% at 25°C but >20% at 40°C. Water induces hydrolysis (t1/2_{1/2} = 90 days) .

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